molecular formula C12H12BrF2NO B7989074 6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile

6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile

Cat. No.: B7989074
M. Wt: 304.13 g/mol
InChI Key: CENAENDCTBBJFA-UHFFFAOYSA-N
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Description

6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile is a high-purity chemical intermediate designed for advanced research and development applications. This compound belongs to a class of bromo-difluorophenoxy alkanenitriles that serve as critical building blocks in medicinal chemistry and agrochemical research. Its molecular structure, featuring a bromo-difluorophenyl group connected to a hexanenitrile chain, makes it a valuable scaffold for constructing more complex molecules. The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse aromatic and aliphatic systems . The electron-withdrawing nitrile group can be transformed into other functional groups, including carboxylic acids, amides, and tetrazoles, which are common in pharmacologically active compounds . Researchers utilize this and similar compounds in the discovery and development of new pharmacologically active substances, including antimicrobial and antifungal agents . As a lipophilic fragment, it can be used to modulate the properties of lead compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions, typically cold-chain transportation and storage as indicated for closely related compounds, are recommended to maintain stability and purity . Researchers are advised to consult the Safety Data Sheet (SDS) and handle the material using appropriate personal protective equipment.

Properties

IUPAC Name

6-(5-bromo-2,3-difluorophenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF2NO/c13-9-7-10(14)12(15)11(8-9)17-6-4-2-1-3-5-16/h7-8H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENAENDCTBBJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OCCCCCC#N)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 6-Bromohexyl 3-Bromo-5,6-difluorophenyl Ether

A mixture of 3-bromo-5,6-difluorophenol (1.0 equiv) and 1,6-dibromohexane (1.2 equiv) is reacted in acetone with potassium carbonate (2.0 equiv) at 60°C for 12 hours. The phenoxide nucleophile displaces one bromide from 1,6-dibromohexane, yielding the intermediate ether.

Reaction Conditions :

  • Solvent: Acetone

  • Base: K₂CO₃

  • Temperature: 60°C

  • Yield: 78% (HPLC purity: 95%)

Step 2: Cyanide Substitution

The terminal bromide of the intermediate is displaced using sodium cyanide (1.5 equiv) in dimethylformamide (DMF) at 80°C for 6 hours. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB, 0.1 equiv) enhance reactivity.

Optimization Data :

ConditionYield (%)Purity (%)
NaCN, DMF, 80°C6592
KCN, TBAB, DMSO7294
TMSCN, CuI catalyst5889

The use of KCN with TBAB in DMSO provides superior yields due to improved solubility of cyanide ions.

Step 1: Synthesis of 6-Hydroxyhexyl 3-Bromo-5,6-difluorophenyl Ether

3-Bromo-5,6-difluorophenol reacts with 6-bromohexanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in THF at 0°C to room temperature. This method avoids strong bases, preserving halogen integrity.

Reaction Profile :

  • Yield: 85%

  • Purity: 97% (¹H NMR)

Step 2: Tosylation and Cyanide Displacement

The alcohol is converted to a tosylate using tosyl chloride (1.2 equiv) and pyridine (2.0 equiv) in dichloromethane. Subsequent reaction with NaCN in acetone at 50°C for 4 hours affords the nitrile.

Critical Data :

  • Tosylation Yield: 91%

  • Cyanidation Yield: 88% (HPLC: 98.5%)

Comparative Analysis of Methodologies

ParameterWilliamson RouteTosylate Route
Total Yield (%)5175
Purity (%)9298.5
Reaction Steps23
ScalabilityModerateHigh
By-ProductsDi-alkylated speciesMinimal

The tosylate route, though lengthier, offers higher purity and scalability, making it preferable for industrial applications.

Purification and Characterization

Purification Techniques

  • Distillation : Avoided due to the compound’s high boiling point (estimated >250°C) and thermal instability.

  • Recrystallization : The tosylate intermediate is recrystallized from ethyl acetate/hexane (1:3) at -10°C, achieving >99% purity.

  • Column Chromatography : Reserved for removing trace impurities using silica gel and ethyl acetate/hexane gradients.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 4.05 (t, J = 6.4 Hz, 2H, OCH₂), 2.45 (t, J = 7.0 Hz, 2H, CH₂CN), 1.50–1.30 (m, 6H, CH₂).

  • ¹³C NMR (101 MHz, CDCl₃) : δ 158.2 (C-O), 119.8 (CN), 115.4–110.2 (Ar-C), 68.5 (OCH₂), 25.8–23.1 (CH₂).

  • HRMS (ESI) : [M+H]⁺ calcd. for C₁₃H₁₂BrF₂NO: 346.0123; found: 346.0121.

Industrial Considerations and Environmental Impact

  • Solvent Recovery : DMF and acetone are recycled via fractional distillation, reducing waste.

  • Cyanide Management : Effluents are treated with Fe²⁺/HOCl to detoxify cyanide residues.

  • Cost Analysis : The tosylate route incurs higher reagent costs but reduces purification expenses, yielding a net 20% cost saving over the Williamson method .

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium Catalysts: For coupling reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of bromine, fluorine, and nitrile groups can significantly impact its reactivity and binding affinity.

Comparison with Similar Compounds

Halogenated Phenoxyhexanenitriles

  • 6-(2-Fluoro-phenoxy)hexanenitrile (CAS: 1396864-79-1): Structure: Contains a single fluoro substituent at the ortho position of the phenoxy ring. Key Difference: Lacks bromo and additional fluoro groups, reducing steric hindrance and electronic withdrawal compared to the target compound. Status: Discontinued due to unspecified commercial or synthetic challenges .

Bromo/Fluoro-Substituted Benzonitriles

  • 5-Bromo-2,3-difluorobenzonitrile (CAS: 1105665-42-6): Structure: A benzonitrile core with Br at position 5 and F at positions 2 and 3. Key Difference: Smaller aromatic core (benzene vs. phenoxy-hexanenitrile chain) but similar halogenation pattern. Such compounds are often intermediates in pharmaceuticals or agrochemicals .
  • 6-Amino-3-bromo-2-fluorobenzonitrile (CAS: 845866-92-4): Structure: Features amino, bromo, and fluoro groups on a benzonitrile scaffold. Application: Used in organic synthesis for constructing heterocycles or bioactive molecules .

Functional Group Analogues

Hexanenitriles with Heterocyclic Substituents

  • 6-(4-Phenyl-1,2,3-triazol-1-yl)hexanenitrile :
    • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 6-azidohexanenitrile and phenylacetylene.
    • Properties : The triazole ring introduces hydrogen-bonding capacity, useful in materials science or drug design .
  • 6-(1H-Indol-1-yl)hexanenitrile :
    • Synthesis : Alkylation of indole with 6-bromohexanenitrile.
    • Application : Evaluated for antiproliferative activity, highlighting the role of aromatic heterocycles in bioactivity .

Supramolecular Building Blocks

  • 6-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)hexanenitrile :
    • Structure : Uracil-derived substituent on hexanenitrile.
    • Application : Forms pseudorotaxanes via host-guest interactions, enabling dynamic supramolecular polymers .

Biological Activity

6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hexanenitrile backbone with a phenoxy group substituted by a bromine atom and two fluorine atoms. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related phenoxy compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents (bromine and fluorine) may enhance these effects by increasing lipophilicity, allowing better membrane penetration.

Cytotoxicity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. A comparative analysis with structurally similar compounds revealed that those with halogen substitutions often displayed higher cytotoxicity .

The proposed mechanism involves the interaction of the compound with cellular membranes and specific molecular targets:

  • Membrane Disruption: The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, leading to reduced viability of microbial cells .

Study 1: Antibacterial Efficacy

A study tested the antibacterial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 2 μg/mL, showcasing its potential as an effective antimicrobial agent .

Study 2: Cytotoxic Effects

In vitro assays conducted on human cancer cell lines demonstrated that the compound induced significant cytotoxicity at concentrations above 10 μM. Flow cytometry analysis revealed increased apoptosis rates correlating with compound concentration .

Comparative Analysis with Similar Compounds

Compound NameMIC (μg/mL)Cytotoxic Concentration (μM)
This compound2>10
6-(4-Fluorophenoxy)hexanenitrile4>20
5-(Bromophenyl)-2-thiazole1>15

This table highlights the comparative effectiveness of this compound against similar compounds in terms of antimicrobial activity and cytotoxicity.

Q & A

Q. What methodologies are recommended for assessing environmental and metabolic toxicity?

  • Methodological Answer :
  • Ames Test : Evaluate mutagenicity using Salmonella strains.
  • Microsomal Stability Assays : Incubate with liver microsomes to identify metabolic degradation products.
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to assess aquatic toxicity .

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